Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4-(4-Nitrophenyl)piperazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Antiplasmodial Activity

1-Boc-4-(4-Nitrophenyl)piperazine: a Boc-protected piperazine building block for CNS, cardiovascular, and oncology drug discovery. The acid-labile Boc group enables selective deprotection; the para-nitro group imparts unique electronic effects for SAR. Using this pre-protected intermediate eliminates a synthetic step, reducing waste and improving PMI. Avoid regioisomer confusion—only the 4-nitrophenyl isomer ensures validated reactivity and target engagement.

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
CAS No. 182618-86-6
Cat. No. B064658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-Nitrophenyl)piperazine
CAS182618-86-6
Molecular FormulaC15H21N3O4
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3
InChIKeyMGYCIJUTYLUYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(4-Nitrophenyl)piperazine (CAS 182618-86-6): A Strategic, Protected Piperazine Intermediate for Medicinal Chemistry and Organic Synthesis Procurement


1-Boc-4-(4-Nitrophenyl)piperazine (CAS 182618-86-6) is a Boc-protected N-arylpiperazine derivative, characterized by the presence of a tert-butyloxycarbonyl (Boc) group at the N1 position and a 4-nitrophenyl substituent at the N4 position. This compound is primarily employed as a versatile synthetic intermediate in the construction of more complex molecules for medicinal chemistry programs [1]. The Boc group serves as an acid-labile protecting group for the secondary amine, enabling selective deprotection and subsequent functionalization in multi-step synthetic sequences . This structural feature positions it as a key building block for drug discovery efforts targeting central nervous system disorders, cardiovascular diseases, and oncology, where the piperazine scaffold is a privileged pharmacophore . Its role is that of a protected precursor rather than a final bioactive entity, a distinction critical for rational procurement decisions.

Why 1-Boc-4-(4-Nitrophenyl)piperazine Cannot Be Readily Substituted with Close Analogs in Sensitive Synthetic Sequences


The structural specificity of 1-Boc-4-(4-Nitrophenyl)piperazine dictates that in-class compounds, such as its regioisomers, analogs with different protecting groups, or alternative substitution patterns, are not functionally equivalent in advanced synthetic or biological applications. The electronic nature of the para-nitro group, combined with the steric and labile nature of the Boc protecting group, creates a unique reactivity profile [1]. Swapping this compound for, say, the ortho-nitro isomer (1-Boc-4-(2-nitrophenyl)piperazine) or the unprotected free amine (1-(4-nitrophenyl)piperazine) introduces significant changes in reactivity, solubility, and biological target engagement. Such changes can derail a validated synthetic route or confound structure-activity relationship (SAR) studies. Therefore, procurement decisions must be guided by precise, quantitative differentiation, as detailed in the following evidence.

Quantitative Differentiation of 1-Boc-4-(4-Nitrophenyl)piperazine: A Comparative Evidence Guide for Scientific Procurement


Regioisomer-Dependent Synthetic Utility and Biological Activity: Para-Nitro vs. Ortho-Nitro Substitution

The position of the nitro group on the phenyl ring profoundly impacts biological activity. The target para-nitro compound is a strategic building block, whereas its ortho-nitro regioisomer exhibits potent antiplasmodial activity. In a cross-study comparison, 1-Boc-4-(2-nitrophenyl)piperazine demonstrated an IC50 of 0.2690 µM against the PfNF54 strain of Plasmodium falciparum, with a cytotoxicity IC50 of 124.0 µM in mammalian cells, yielding a high selectivity index of 460 . In contrast, the target para-nitro compound (1-Boc-4-(4-nitrophenyl)piperazine) is not reported to have this activity; its primary utility lies in its role as a protected intermediate for synthesizing bioactive molecules, such as tyrosinase inhibitors [1]. This distinction is critical for researchers: selecting the ortho-isomer for antiplasmodial screening and the para-isomer for constructing complex drug candidates.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antiplasmodial Activity

Impact of Boc-Protection on Synthetic Utility: N-Boc vs. N-H Piperazine

The presence of the Boc group on the piperazine nitrogen is a critical differentiator from the free amine, 1-(4-nitrophenyl)piperazine. The Boc group acts as a temporary mask, enabling chemoselective transformations at other sites. From a procurement standpoint, the target compound, 1-Boc-4-(4-nitrophenyl)piperazine, is a ready-to-use building block that eliminates the need for an additional protection step, saving time and resources. Its predicted boiling point is 456.6±40.0 °C , and it is typically stored at room temperature as a stable solid . In contrast, the free amine, 1-(4-nitrophenyl)piperazine, is a more reactive, nucleophilic species that can interfere in multi-step sequences if not properly protected . The Boc-protected form thus offers superior synthetic control and reproducibility.

Organic Synthesis Protecting Group Strategy Synthetic Efficiency

Lipophilicity and Physicochemical Property Differentiation: Nitro vs. Amino Analogs

The 4-nitrophenyl substituent confers distinct physicochemical properties compared to its 4-aminophenyl analog, impacting its behavior in synthesis and as a pharmacophore precursor. The target compound, 1-Boc-4-(4-nitrophenyl)piperazine, has a computed LogP (XLogP3-AA) of 2.5, indicating moderate lipophilicity [1]. In contrast, the reduced amine analog, 1-Boc-4-(4-aminophenyl)piperazine, is significantly less lipophilic and is described as slightly soluble in water . The nitro group is also a strong electron-withdrawing group, which modulates the reactivity of the phenyl ring and can be a key feature in electronic structure-activity relationships. Furthermore, the nitro group serves as a synthetic handle for reduction to the corresponding amine, a common transformation in medicinal chemistry.

Physicochemical Properties Druglikeness Lipophilicity

Divergent Application Pathways: Tyrosinase Inhibition vs. Itraconazole Intermediate Synthesis

The 4-nitrophenylpiperazine scaffold, when deprotected and further derivatized, has been explored for tyrosinase inhibition. A study on a series of 4-nitrophenylpiperazine derivatives reported that compound 4l, which features an indole moiety at the N-1 position, exhibited a significant tyrosinase inhibitory effect with an IC50 of 72.55 μM [1]. The target compound, 1-Boc-4-(4-nitrophenyl)piperazine, serves as a key protected precursor to such derivatives [2]. In a completely different application, the unprotected amine, 1-(4-nitrophenyl)piperazine, is a documented intermediate in the synthesis of the antifungal drug itraconazole . This illustrates that the choice of starting material (Boc-protected vs. free amine) and the specific nitro-regioisomer directly map to distinct, validated synthetic routes and biological targets.

Tyrosinase Inhibition Antifungal Synthesis Lead Optimization

Optimal Use Cases for 1-Boc-4-(4-Nitrophenyl)piperazine in Scientific Research and Industrial Production


Synthesis of Novel Tyrosinase Inhibitors for Dermatological Research

As a direct application of the evidence in Section 3 (Evidence Item 1 and 4), 1-Boc-4-(4-Nitrophenyl)piperazine is the appropriate starting material for building a library of 4-nitrophenylpiperazine derivatives to explore tyrosinase inhibition. The Boc group protects the N1 position while the N4 position is functionalized with various moieties, as demonstrated by the synthesis of compound 4l (IC50 = 72.55 μM) [1]. Procuring this specific compound enables researchers to follow established synthetic protocols leading to novel skin-lightening or hyperpigmentation treatment candidates.

Controlled Multi-Step Organic Synthesis in Medicinal Chemistry

Leveraging the differentiation described in Section 3 (Evidence Item 2), this compound is ideal for complex, multi-step synthetic routes where orthogonal protection is required. The acid-labile Boc group allows chemists to perform transformations elsewhere on the molecule (e.g., alkylation, cross-coupling) without affecting the piperazine nitrogen. This is a standard practice in medicinal chemistry for constructing elaborate drug candidates targeting GPCRs or CNS targets . Procuring the pre-protected building block streamlines the synthesis and improves overall yield and purity.

Structure-Activity Relationship (SAR) Studies Focused on Electronic Effects

Based on the physicochemical differentiation in Section 3 (Evidence Item 3), researchers can use this compound to systematically explore the impact of electron-withdrawing groups on the phenyl ring in their lead series. The para-nitro group's strong -M and -I effects influence the piperazine's basicity and the overall molecular conformation. By comparing this compound with its amino or cyano analogs, scientists can deconvolute the role of electronics in target binding or ADME properties [2]. This supports rational, data-driven lead optimization.

Process Chemistry and Scale-Up: Avoiding Unnecessary Steps

For industrial-scale synthesis, the decision between a Boc-protected or unprotected intermediate has significant economic implications. As highlighted in Section 3 (Evidence Item 2), procuring 1-Boc-4-(4-nitrophenyl)piperazine eliminates an entire protection step, which saves time, reduces solvent and reagent consumption, and improves process mass intensity (PMI). This is a critical advantage for manufacturing active pharmaceutical ingredients (APIs) where the final molecule requires a Boc-protected piperazine fragment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(4-Nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.